molecular formula C15H30O9S B611231 t-Butoxycarbonyl-PEG4-sulfonic acid CAS No. 1817735-26-4

t-Butoxycarbonyl-PEG4-sulfonic acid

Cat. No. B611231
CAS RN: 1817735-26-4
M. Wt: 386.46
InChI Key: YPGODLLTTUNMNJ-UHFFFAOYSA-N
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Description

T-Butoxycarbonyl-PEG4-sulfonic acid is a PEG linker containing a t-butyl protecting group and sulfonic acid moiety . The t-butyl group can be removed under acidic conditions . The sulfonic acid groups can participate in esterification, halogenation, and replacement reactions .


Molecular Structure Analysis

The molecular formula of t-Butoxycarbonyl-PEG4-sulfonic acid is C15H30O9S . The exact mass is 386.16 and the molecular weight is 386.46 .


Chemical Reactions Analysis

The t-butyl group in t-Butoxycarbonyl-PEG4-sulfonic acid can be removed under acidic conditions . The sulfonic acid groups can participate in esterification, halogenation, and replacement reactions .

Scientific Research Applications

Drug Delivery Systems

t-Butoxycarbonyl-PEG4-sulfonic acid: is utilized in the development of drug delivery systems due to its hydrophilic PEG linker. This increases the water solubility of the compound, which is crucial for delivering hydrophobic drugs in aqueous media .

Surface Modification

The sulfonic acid moiety of t-Butoxycarbonyl-PEG4-sulfonic acid can participate in esterification reactions. This property is exploited for the surface modification of various materials to enhance their biocompatibility and reduce nonspecific binding in biomedical applications .

Bioconjugation

The compound’s ability to undergo halogenation and replacement reactions makes it a valuable reagent for bioconjugation. It is used to attach biomolecules to PEG chains, which can improve the stability and solubility of therapeutic agents .

Protective Group Chemistry

The t-butyl protecting group in t-Butoxycarbonyl-PEG4-sulfonic acid can be removed under acidic conditions. This feature is widely used in synthetic chemistry to protect functional groups during chemical reactions and then deprotect them at a later stage .

Nanotechnology

In nanotechnology, t-Butoxycarbonyl-PEG4-sulfonic acid is used to modify the surface of nanoparticles. This modification can improve the dispersion of nanoparticles in biological fluids, which is essential for medical imaging and targeted drug delivery .

Peptide Synthesis

This compound plays a role in peptide synthesis where the t-butyl ester group can be converted to a free acid group under acidic conditions. The resulting acid can then react with amines and alcohols under coupling conditions, facilitating the synthesis of complex peptides .

Diagnostic Agents

t-Butoxycarbonyl-PEG4-sulfonic acid: is also used in the preparation of diagnostic agents. The PEGylation of diagnostic molecules can enhance their half-life in the bloodstream, making them more effective for imaging and diagnostic purposes .

Polymer Chemistry

In polymer chemistry, the sulfonic acid groups of t-Butoxycarbonyl-PEG4-sulfonic acid are utilized to create polymers with specific properties, such as increased hydrophilicity or reactivity, which can be tailored for various industrial applications .

Safety and Hazards

The safety data sheet for t-Butoxycarbonyl-PEG4-sulfonic acid suggests that it is not classified as a hazard . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Mechanism of Action

Target of Action

t-Butoxycarbonyl-PEG4-sulfonic acid is a PEG linker containing a t-butyl protecting group and sulfonic acid moiety . The primary targets of this compound are molecules that contain amine and alcohol groups . The sulfonic acid moiety can participate in esterification, halogenation, and replacement reactions .

Mode of Action

The t-butyl ester group in the compound can be converted to a free acid group under acidic conditions . This allows the sulfonic acid group to readily react with amine and alcohol under coupling conditions . The resulting reactions can lead to the formation of new compounds.

Biochemical Pathways

It is known that the sulfonic acid groups can participate in esterification, halogenation, and replacement reactions . These reactions can influence various biochemical pathways depending on the specific amine or alcohol that the compound interacts with.

Pharmacokinetics

The hydrophilic peg linker in the compound is known to increase its water solubility in aqueous media . This could potentially enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby improving its bioavailability.

Result of Action

The result of the action of t-Butoxycarbonyl-PEG4-sulfonic acid depends on the specific amine or alcohol it reacts with. The compound’s ability to participate in esterification, halogenation, and replacement reactions can lead to the formation of new compounds . These new compounds can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

The action of t-Butoxycarbonyl-PEG4-sulfonic acid can be influenced by various environmental factors. For instance, the compound’s t-butyl ester group can be converted to a free acid group under acidic conditions . Therefore, the pH of the environment can influence the compound’s action. Additionally, the compound’s water solubility can be increased in aqueous media due to its hydrophilic PEG linker . This can influence the compound’s efficacy and stability in different environments.

properties

IUPAC Name

2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O9S/c1-15(2,3)24-14(16)4-5-20-6-7-21-8-9-22-10-11-23-12-13-25(17,18)19/h4-13H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGODLLTTUNMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701142121
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butoxycarbonyl-PEG4-sulfonic acid

CAS RN

1817735-26-4
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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